molecular formula C16H12ClF2N5OS B12142269 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12142269
M. Wt: 395.8 g/mol
InChI Key: PVGBSQGQNBMYTD-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical elements, combining a triazole ring, a sulfanyl group, and aromatic fluorine and chlorine substituents. Its full chemical formula is C16H10ClFN4S . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

  • Thiadiazole Synthesis : The compound can be synthesized via a thiadiazole ring formation. One approach involves reacting 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (a precursor) with an appropriate chloroacetyl chloride derivative. The reaction proceeds through nucleophilic substitution, resulting in the desired compound.
Reaction Conditions::
  • Solvent: Organic solvents like dichloromethane or acetonitrile.
  • Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Catalysts: Lewis acids (e.g., AlCl3) may enhance the reaction efficiency.

Industrial Production:: While industrial-scale production details are proprietary, the synthetic route remains similar, emphasizing efficiency, yield, and safety.

Chemical Reactions Analysis

Reaction Types::

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfanyl group.
  • Oxidation/Reduction : The fluorine and chlorine substituents make it susceptible to redox reactions.
Common Reagents and Conditions::
  • Nucleophilic Substitution : Thiolates (e.g., sodium thiolate) as nucleophiles.
  • Oxidation : Oxidizing agents like hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products::
  • Nucleophilic substitution yields the target compound.
  • Oxidation may lead to sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry::

  • Organic Synthesis : Used as a building block for designing novel molecules.
  • Medicinal Chemistry : Investigated for potential drug candidates.
Biology and Medicine::
  • Antimicrobial Properties : Studied for antibacterial and antifungal effects.
  • Anticancer Potential : Examined for inhibitory activity against cancer cells.
Industry::
  • Materials Science : Explored for its optical and electronic properties.

Mechanism of Action

The compound’s precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While unique, it shares structural features with related compounds:

  • 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (a precursor).
  • N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide (distinct substituents).

Properties

Molecular Formula

C16H12ClF2N5OS

Molecular Weight

395.8 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C16H12ClF2N5OS/c17-11-7-9(5-6-13(11)19)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-12(10)18/h1-7H,8,20H2,(H,21,25)

InChI Key

PVGBSQGQNBMYTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)F

Origin of Product

United States

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